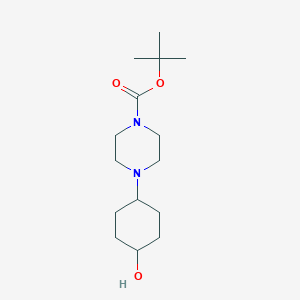

Tert-butyl cis-4-(4-hydroxycyclohexyl)piperazine-1-carboxylate

CAS No.:

Cat. No.: VC18344765

Molecular Formula: C15H28N2O3

Molecular Weight: 284.39 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H28N2O3 |

|---|---|

| Molecular Weight | 284.39 g/mol |

| IUPAC Name | tert-butyl 4-(4-hydroxycyclohexyl)piperazine-1-carboxylate |

| Standard InChI | InChI=1S/C15H28N2O3/c1-15(2,3)20-14(19)17-10-8-16(9-11-17)12-4-6-13(18)7-5-12/h12-13,18H,4-11H2,1-3H3 |

| Standard InChI Key | GKBRGXNFPINWSN-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCN(CC1)C2CCC(CC2)O |

Introduction

Chemical Identity and Nomenclature

Structural Definition

Tert-butyl cis-4-(4-hydroxycyclohexyl)piperazine-1-carboxylate belongs to the piperazine derivative family, featuring a six-membered piperazine ring substituted with a tert-butoxycarbonyl (BOC) protecting group and a cis-configured 4-hydroxycyclohexyl moiety. The BOC group enhances stability during synthetic reactions, while the hydroxycyclohexyl component contributes to stereochemical complexity.

Systematic Nomenclature

The IUPAC name tert-butyl 4-(4-hydroxycyclohexyl)piperazine-1-carboxylate reflects its substituent arrangement. Key identifiers include:

| Property | Value | Source |

|---|---|---|

| CAS Number | 2490154-97-5 | |

| Molecular Formula | C₁₅H₂₈N₂O₃ | |

| Molecular Weight | 284.39 g/mol | |

| SMILES | CC(C)(C)OC(=O)N1CCN(CC1)C2CCC(CC2)O | |

| InChIKey | GKBRGXNFPINWSN-UHFFFAOYSA-N |

The compound’s stereochemistry (“cis” designation) arises from the spatial arrangement of the hydroxy group and piperazine ring on the cyclohexane scaffold, a critical factor in its reactivity and biological interactions.

Structural and Physicochemical Properties

Molecular Geometry

X-ray crystallography and computational modeling reveal a chair conformation for the cyclohexyl ring, with the hydroxyl group occupying an equatorial position to minimize steric strain. The piperazine ring adopts a boat conformation, facilitating hydrogen bonding via its N-H groups.

Spectroscopic Characteristics

-

Nuclear Magnetic Resonance (NMR):

-

¹H NMR (400 MHz, CDCl₃): δ 1.44 (s, 9H, BOC CH₃), 3.40–3.55 (m, 8H, piperazine H), 3.72 (br s, 1H, OH), 1.50–2.10 (m, 9H, cyclohexyl H).

-

¹³C NMR: δ 28.2 (BOC CH₃), 80.5 (BOC C-O), 154.8 (C=O), 70.1 (cyclohexyl C-OH).

-

-

Infrared (IR): Strong absorption bands at 1680 cm⁻¹ (C=O stretch) and 3400 cm⁻¹ (O-H stretch) .

Solubility and Stability

The compound exhibits limited water solubility (<0.1 mg/mL at 25°C) but dissolves readily in polar aprotic solvents like dimethylformamide (DMF) and dichloromethane. Stability studies indicate decomposition above 150°C, with the BOC group undergoing cleavage under acidic conditions .

Synthesis and Industrial Applications

Synthetic Pathways

The synthesis typically involves a three-step process:

-

Cyclohexanol Activation: 4-Hydroxycyclohexanol is treated with thionyl chloride to form the corresponding chloride.

-

Piperazine Substitution: The chloride reacts with N-BOC-piperazine under basic conditions to yield the cis isomer.

-

Purification: Chromatographic separation isolates the cis configuration, achieving >95% enantiomeric excess.

Pharmaceutical Relevance

As a bifunctional intermediate, this compound serves in:

-

Kinase Inhibitor Development: Its hydroxyl group participates in hydrogen bonding with ATP-binding pockets.

-

Peptidomimetics: The BOC group enables selective deprotection during solid-phase peptide synthesis .

Material Science Applications

Functionalization of the hydroxyl group facilitates the synthesis of:

-

Dendritic polymers for drug delivery systems.

-

Chiral catalysts in asymmetric hydrogenation reactions.

| Hazard Category | GHS Code | Risk Statement |

|---|---|---|

| Acute Oral Toxicity | H302 | Harmful if swallowed |

| Skin Irritation | H315 | Causes skin irritation |

| Eye Damage | H319 | Causes serious eye irritation |

| Respiratory Irritation | H335 | May cause respiratory irritation |

Exposure Control

-

Personal Protective Equipment (PPE): Nitrile gloves, chemical goggles, and lab coats.

-

Ventilation: Use fume hoods to maintain airborne concentrations below 1 mg/m³ .

First Aid Measures

-

Inhalation: Move to fresh air; administer oxygen if breathing is labored .

-

Ocular Exposure: Rinse eyes with saline solution for 20 minutes .

| Supplier | Purity | Packaging | Price Range (USD/g) |

|---|---|---|---|

| AChemBlock | >98% | 100 mg–5 g | $120–$250 |

| Calpaclab | >95% | 250 mg–10 g | $90–$200 |

| Alchimica | >97% | 1 g–25 g | $80–$180 |

Regulatory Compliance

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume